molecular formula C11H8N2 B3357616 8-Methylquinoline-5-carbonitrile CAS No. 74316-57-7

8-Methylquinoline-5-carbonitrile

Cat. No. B3357616
CAS RN: 74316-57-7
M. Wt: 168.19 g/mol
InChI Key: NXNVSODDFDVEAH-UHFFFAOYSA-N
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Description

8-Methylquinoline-5-carbonitrile is a chemical compound with the molecular formula C11H8N2 and a molecular weight of 168.19 . It is also known by its synonyms 5-Quinolinecarbonitrile, 8-methyl- .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The process involves the preparation of 8-methylquinolines and their subsequent conversion to this compound . Other methods of synthesis involve the use of α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a methyl group at the 8th position and a carbonitrile group at the 5th position .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.08 and a refractive index of 1.62 . It should be stored under inert gas as it is air sensitive . The compound has a melting point of -80 °C and a boiling point of 248 °C .

Scientific Research Applications

Synthesis and Characterization

  • Antitumor Activity and Riboflavin Antagonism : 5-Deazaflavins and their homologues, including 8-methylquinoline derivatives, are known for potential riboflavin antagonism and antitumor activity. These compounds have been synthesized and characterized for their pharmacological and biological properties (Sarhan et al., 2001).

  • Optoelectronic and Charge Transport Properties : The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including 8-methylquinoline-5-carbonitrile, have been explored. These compounds demonstrate potential as efficient multifunctional materials (Irfan et al., 2020).

Chemical Sensing and Detection

  • Chemosensors for Pd2+ Ions : Novel chemosensors based on 8-methylquinoline derivatives have been developed for the selective identification of highly toxic Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances and have very low limits of detection (Shally et al., 2020).

Corrosion Inhibition

  • Anti-corrosion Activity : Methylquinolin-8-ol derivatives, closely related to this compound, have been studied for their anti-corrosion properties. These compounds show promising results in inhibiting corrosion of carbon steel in acidic environments (Rouifi et al., 2020).

Synthetic Applications

  • Synthesis of Novel Derivatives : The synthesis of various novel derivatives, such as cinnoline and benzo[h]cinnoline, starting from compounds including this compound, has been explored for various applications (Gomaa, 2003).

  • Antitumor Agents : Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, a category encompassing this compound, have shown significant cytotoxic activity against human tumor cell lines, making them potential antitumor agents (Fouda, 2017).

  • Antifungal Properties : A series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, closely related to this compound, have been synthesized and evaluated for their antifungal properties (Gholap et al., 2007).

Safety and Hazards

8-Methylquinoline-5-carbonitrile is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Compounds containing the quinoline nucleus, such as 8-Methylquinoline-5-carbonitrile, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . Future research could focus on developing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

8-methylquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNVSODDFDVEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C#N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513745
Record name 8-Methylquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74316-57-7
Record name 8-Methyl-5-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74316-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.0 g 8-Bromo-5-methyl-quinoline and 1.69 g copper (I) cyanide were dissolved in 16 ml dimethylformamide and stirred at 200° C. for thirty minutes under microwave irradiation. The cooled reaction mixture was poured in 50 ml 2N HCL and extracted with 100 ml ethyl acetate. The organic layer was washed with 50 ml 2N HCl and 30 ml brine and then dried over MgSO4. The solvent was removed in vacuo. The resulting residue was purified on silica gel with the eluent n-heptane ethyl acetate=2:1 to obtain 3.0 g 8-Methyl-quinoline-5-carbonitrile.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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